

Discovery and Synthesis of Novel RET Kinase Inhibitors: A Technical Guide

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The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and the enteric nervous system.[1][2][3] However, aberrant RET activation, through mechanisms such as point mutations or chromosomal rearrangements, is a known driver in various human cancers, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and papillary thyroid carcinoma.[1][4] This has established RET as a significant therapeutic target for cancer treatment. While multi-kinase inhibitors like vandetanib and cabozantinib have shown some efficacy, their off-target effects can lead to significant toxicities. This has spurred the development of highly selective and potent RET inhibitors. This guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of a novel class of photoswitchable RET inhibitors and other recently developed selective RET inhibitors.

Discovery of Novel RET Inhibitors

The quest for more precise RET inhibition has led to the exploration of innovative chemical scaffolds. A notable advancement is the development of photoswitchable RET kinase inhibitors, which offer the potential for spatiotemporal control of kinase activity.

One such inhibitor, a pyrazolopyrimidine-based compound, was designed based on a previously identified potent RET inhibitor. The core idea was to incorporate a photoswitchable unit at the 3-position of the pyrazolopyrimidine scaffold, hypothesizing that the different isomers (E and Z forms) would exhibit differential binding affinity to the RET kinase domain. This led to the synthesis of an azobenzene-containing compound, herein referred to as Compound 4.



In a separate approach, a multi-component reaction (MCR) fragment library was utilized to discover two new chemical series of RET inhibitors. Through structure-activity relationship (SAR) studies, two sub-micromolar leads, 6g and 13g, were identified. Compound 6g was further confirmed as a Type-II RET inhibitor, which typically binds to the DFG-out conformation of the kinase.

Furthermore, a scaffold hopping strategy based on the structure of the selective RET inhibitor BLU-667 led to the identification of Compound 9. This compound demonstrated potent and selective inhibition of both wild-type and mutant RET kinases.

Synthesis of a Photoswitchable RET Inhibitor (Compound 4)

The synthesis of the photoswitchable RET inhibitor, Compound 4, involves a key acid-catalyzed reaction using nitrosobenzene.

- Starting Materials: The synthesis begins with a previously synthesized pyrazolopyrimidine core and nitrosobenzene.
- Reaction Conditions: The reaction is carried out under acidic conditions.
- Purification: The final product is purified to yield the target compound.
- Characterization: The structure and purity of Compound 4 are confirmed using spectroscopic methods.

A simplified workflow for the discovery and synthesis of such novel inhibitors is depicted below.



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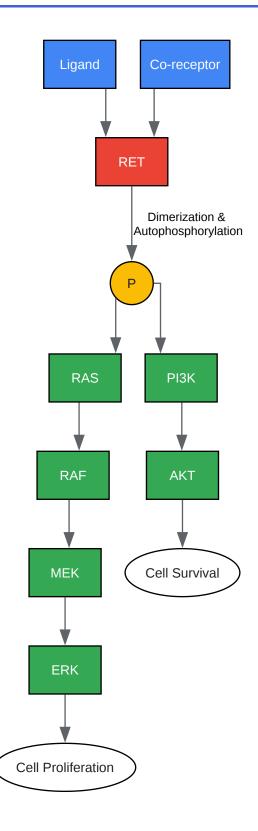
Figure 1: A generalized workflow for the discovery and synthesis of novel kinase inhibitors.



Mechanism of Action

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell survival, proliferation, and differentiation. Aberrant activation of RET leads to constitutive signaling through these pathways, driving oncogenesis.



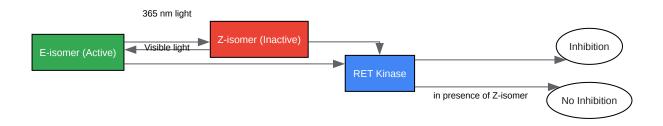


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Figure 2: Simplified RET signaling pathway.



The photoswitchable inhibitor, Compound 4, leverages the structural changes induced by light to modulate its inhibitory activity. The E-isomer of Compound 4 is the more active form, potently inhibiting the RET kinase. Upon irradiation with 365 nm light, it converts to the less active Z-isomer. This provides a mechanism to control RET inhibition with high spatial and temporal precision.



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Figure 3: Mechanism of photoswitchable RET inhibition.

Quantitative Data Summary

The inhibitory activities of these novel compounds have been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.



Compound	Target	IC50 (nM)	Assay Conditions	Reference
E-4	RET	150	Cell-free RET incubation	
Z-4 enriched	RET	580	Cell-free RET incubation	_
6g	RET	sub-micromolar	Enzyme activity assay (9 µM ATP)	_
13g	RET	sub-micromolar	Enzyme activity assay (9 µM ATP)	
9	RET	1.29	Not specified	
9	RET V804M	1.97	Not specified	_
9	RET M918T	0.99	Not specified	_
9	KIF5B-RET Ba/F3 cells	19	Cell proliferation assay	

Experimental Protocols

- Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the RET kinase in a cell-free system.
- Procedure:
 - The RET kinase enzyme is incubated with the test compound at various concentrations.
 - ATP and a suitable substrate are added to initiate the kinase reaction.
 - The reaction is allowed to proceed for a defined period.
 - The amount of phosphorylated substrate is quantified, often using luminescence-based methods that measure ATP turnover.



- The IC50 value is calculated by fitting the dose-response data to the Hill equation.
- Principle: This assay evaluates the inhibitor's effect on RET signaling within a cellular context.

Procedure:

- Cells expressing the RET kinase are treated with the test compound at various concentrations.
- For photoswitchable compounds, cells may be exposed to specific wavelengths of light to induce isomerization.
- Cellular processes downstream of RET activation, such as cell proliferation or the phosphorylation of specific signaling proteins (e.g., ERK), are measured.
- For proliferation assays, cell viability is typically assessed after a set incubation period.
- The IC50 value is determined from the dose-response curve.

Preclinical Evaluation

Compound 9 has undergone preclinical evaluation in mouse xenograft models. In these studies, Compound 9 was shown to repress the growth of tumors driven by KIF5B-RET-Ba/F3 cells in a dose-dependent manner. This compound also exhibited good potency, exceptional kinase selectivity, and high exposure in tumor tissues, highlighting its promise as a therapeutic agent for RET-driven cancers.

Conclusion

The discovery of novel, highly selective RET inhibitors represents a significant advancement in the targeted therapy of RET-driven cancers. The development of photoswitchable inhibitors like Compound 4 opens up new possibilities for precise, light-controlled cancer therapy. Furthermore, compounds like 6g, 13g, and 9, identified through innovative screening and design strategies, demonstrate potent anti-tumor activity in preclinical models. These findings underscore the potential of these novel inhibitors to overcome the limitations of existing



therapies and improve outcomes for patients with RET-altered malignancies. Further clinical investigation of these promising agents is warranted.

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